molecular formula C16H23NO3 B13548890 Tert-butyl 2-(4-hydroxyphenyl)piperidine-1-carboxylate

Tert-butyl 2-(4-hydroxyphenyl)piperidine-1-carboxylate

Cat. No.: B13548890
M. Wt: 277.36 g/mol
InChI Key: CHMUFVZJNHGRKJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-hydroxyphenyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H23NO3 It is a piperidine derivative that features a tert-butyl ester group and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-hydroxyphenyl)piperidine-1-carboxylate typically involves the reaction of 4-hydroxybenzaldehyde with piperidine, followed by esterification with tert-butyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the esterification process. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-hydroxyphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the ester can be reduced to form an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.

    Reduction: Formation of tert-butyl 2-(4-hydroxyphenyl)piperidine-1-methanol.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 2-(4-hydroxyphenyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-hydroxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
  • Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
  • Tert-butyl 4-(phenylamino)piperidine-1-carboxylate

Uniqueness

Tert-butyl 2-(4-hydroxyphenyl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring and the presence of the hydroxyphenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

tert-butyl 2-(4-hydroxyphenyl)piperidine-1-carboxylate

InChI

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-11-5-4-6-14(17)12-7-9-13(18)10-8-12/h7-10,14,18H,4-6,11H2,1-3H3

InChI Key

CHMUFVZJNHGRKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2=CC=C(C=C2)O

Origin of Product

United States

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